(2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "(2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid; hydrochloride" is a derivative of amino acids, which are fundamental building blocks of proteins and play a crucial role in various biological processes. The structure of this compound suggests that it is a dipeptide, which is a molecule consisting of two amino acids joined by a single peptide bond. The presence of the hydrochloride indicates that it is in a salt form, which may enhance its solubility in aqueous solutions.
Synthesis Analysis
The synthesis of related amino acid derivatives has been explored in several studies. For instance, the practical synthesis of (2S,3S)-3-amino-2-hydroxy-4-phenylbutyric acid, a key component of HIV protease inhibitors, was achieved through a highly diastereoselective cyanohydrin formation as a key step . Similarly, the preparation of optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid was accomplished via optical resolutions, indicating the importance of stereochemistry in the synthesis of such compounds . These methods highlight the significance of chirality and the need for precise control over the stereochemistry during the synthesis of amino acid derivatives.
Molecular Structure Analysis
The molecular structure of amino acid derivatives is characterized by the presence of an amino group, a carboxylic acid group, and a distinctive side chain. The stereochemistry of these molecules is crucial, as it can significantly influence their biological activity and interactions with other molecules . The crystal structure of related compounds, such as (2S,3S)-4-[2-chloro-3-methylpentanoyloxy] biphenyl 4'-undecyloxy-2',3'-difluorobenzoate, provides insights into the conformation and spatial arrangement of such molecules .
Chemical Reactions Analysis
Amino acid derivatives can undergo various chemical reactions, including peptide bond formation, which is essential for the synthesis of peptides and proteins. The synthesis of 1-(4-Aminophenyl)-2-diethylamino-1-propanone hydrochloride demonstrates the use of reactions such as Friedel-Crafts acylation and bromination in the modification of amino acid derivatives . The ability to introduce different functional groups into the amino acid structure allows for the creation of diverse molecules with potential biological applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of amino acid derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of hydrochloride in the compound suggests improved water solubility, which is beneficial for biological applications. The study of the crystal structure of related compounds provides valuable information about their stability and interactions with other molecules . The synthesis of derivatives like 2-acetoxy-3-(3,4-diacetoxyphenyl)propanoic acid aims to improve chemical stability and liposolubility, indicating the importance of modifying physical and chemical properties for specific applications .
Scientific Research Applications
Antifungal Applications : A study used conceptual density functional theory to examine the molecular properties and structures of new antifungal tripeptides, including (2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid. This research is significant for drug design, particularly in predicting the reactivity descriptors and bioactivity scores of these antifungal peptides (Flores-Holguín, Frau, & Glossman-Mitnik, 2019).
Synthesis of Fluorinated Derivatives : Another study described the asymmetric synthesis of fluorinated derivatives of (2S)-2-amino-3-(4-hydroxyphenyl)propanoic acid. This research contributes to the development of new compounds with potential pharmaceutical applications (Monclus, Masson, & Luxen, 1995).
Amino Acid Studies in Toxins : The compound has been studied as a constituent amino acid in AM-toxins, highlighting its relevance in the study of natural toxins (Shimohigashi, Lee, & Izumiya, 1976).
Evaluation in Pharmaceutical Compounds : A novel series of compounds including (2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid were synthesized and evaluated for antioxidant, anti-inflammatory, and antiulcer activities. This demonstrates the compound's potential in developing new therapeutic agents (Subudhi & Sahoo, 2011).
Optical Resolution in Chemistry : Research on the optical resolution of related compounds provides insights into the chiral properties of such compounds, which is important in pharmaceutical chemistry (Shiraiwa et al., 2003).
Development of Antidiabetic Agents : A study on the synthesis of N-(2-benzoylphenyl)-L-tyrosine derivatives, which include similar structures, highlights the application of this compound in the development of antihyperglycemic and antihyperlipidemic agents (Henke et al., 1998).
Safety And Hazards
This would involve looking at the compound’s toxicity, flammability, and other hazards, as well as appropriate safety precautions for handling it.
Future Directions
This could involve potential new applications for the compound, or new reactions or syntheses that could be developed.
I hope this general information is helpful! If you have more specific information or context about the compound, I might be able to provide a more detailed analysis.
properties
IUPAC Name |
(2S)-2-[[(2S)-2-aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O4.ClH/c1-2-3-11(15)13(18)16-12(14(19)20)8-9-4-6-10(17)7-5-9;/h4-7,11-12,17H,2-3,8,15H2,1H3,(H,16,18)(H,19,20);1H/t11-,12-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKDHKYDOYBVJH-FXMYHANSSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2S)-2-[[(2S)-2-Aminopentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid;hydrochloride |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.